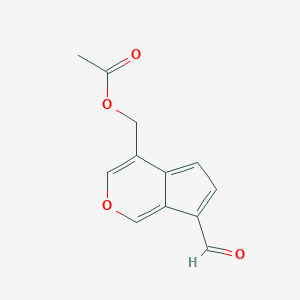

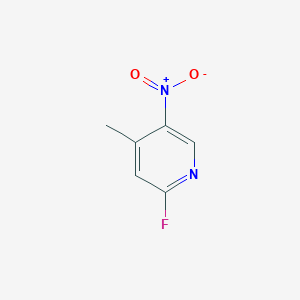

2-Fluoro-4-methyl-5-nitropyridine

Overview

Description

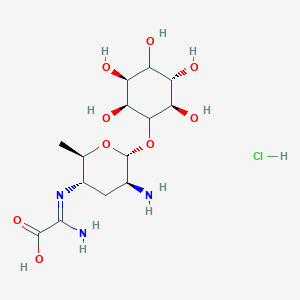

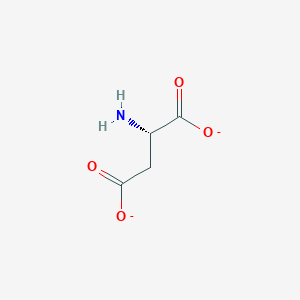

L-dC, also known as L-3,4-dihydroxyphenylalanine, is a naturally occurring amino acid derivative. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. L-dC is commonly found in the seeds of the plant Mucuna pruriens and is used in the treatment of Parkinson’s disease due to its ability to cross the blood-brain barrier and convert to dopamine.

Mechanism of Action

Target of Action

2-Fluoro-4-methyl-5-nitropyridine is primarily used as an intermediate in organic synthesis . It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the organoboron reagent used in the Suzuki–Miyaura coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which involves the transfer of an organic group from boron to palladium . This process is part of the Suzuki–Miyaura coupling reaction, which is used to form carbon–carbon bonds .

Biochemical Pathways

It is known that the compound plays a key role in the suzuki–miyaura coupling reaction, which is a critical process in the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

The primary result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it is used requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-dC can be synthesized through various methods. One common synthetic route involves the hydroxylation of L-tyrosine using tyrosine hydroxylase. This enzyme catalyzes the conversion of L-tyrosine to L-dC under specific conditions, including the presence of oxygen, tetrahydrobiopterin, and iron ions.

Industrial Production Methods

Industrial production of L-dC often involves the extraction from natural sources such as Mucuna pruriens seeds. The seeds are processed using methods like cold maceration, Soxhlet extraction, or high-performance liquid chromatography (HPLC) to isolate and purify L-dC. The extraction efficiency can vary depending on the method used, with cold maceration in methanol-water mixture being one of the most effective .

Chemical Reactions Analysis

Types of Reactions

L-dC undergoes several types of chemical reactions, including:

Oxidation: L-dC can be oxidized to form dopaquinone, which further undergoes polymerization to form melanin.

Decarboxylation: In the presence of the enzyme aromatic L-amino acid decarboxylase, L-dC is decarboxylated to form dopamine.

Substitution: L-dC can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Decarboxylation: This reaction typically occurs in the presence of the enzyme aromatic L-amino acid decarboxylase.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.

Major Products

Dopaquinone: Formed through oxidation.

Dopamine: Formed through decarboxylation.

Substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

L-dC has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various catecholamines.

Biology: Studied for its role in neurotransmitter synthesis and its effects on the nervous system.

Medicine: Widely used in the treatment of Parkinson’s disease due to its ability to replenish dopamine levels in the brain.

Industry: Used in the production of melanin and other biopolymers.

Comparison with Similar Compounds

L-dC is often compared with other similar compounds such as:

L-tyrosine: A precursor to L-dC and other catecholamines.

D-dC: The enantiomer of L-dC, which is less biologically active.

Dopamine: The direct product of L-dC decarboxylation, which cannot cross the blood-brain barrier as effectively as L-dC.

L-dC is unique in its ability to cross the blood-brain barrier and serve as a direct precursor to dopamine, making it particularly valuable in the treatment of neurological disorders like Parkinson’s disease.

Properties

IUPAC Name |

2-fluoro-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKQWXVTBOPEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382487 | |

| Record name | 2-Fluoro-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19346-47-5 | |

| Record name | 2-Fluoro-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.